Ethyl 2-fluoro-3-hydroxybenzoate

Lipophilicity Drug Design Physicochemical Properties

Researchers requiring regioselective fluorinated benzoate intermediates often face isomer mixtures and unpredictable metabolic byproducts. Ethyl 2-fluoro-3-hydroxybenzoate (CAS 105836-28-0) eliminates this ambiguity with its defined 2-fluoro-3-hydroxy substitution pattern. • Regioselective recognition: Isomer-specific enzymatic processing yields single diol products, avoiding byproduct mixtures common with chloro/bromo analogs. • Physicochemical advantage: LogP 1.708-a ~0.75 unit reduction vs. non-fluorinated ethyl 3-hydroxybenzoate-improves solubility and reduces non-specific binding. • Non-substitutable core: The ortho-fluoro/meta-hydroxy arrangement directs regiochemical outcomes in ortho-metalation and electrophilic aromatic substitution. • Supply assurance: Available in research and bulk quantities with full analytical documentation.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 105836-28-0
Cat. No. B168441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-fluoro-3-hydroxybenzoate
CAS105836-28-0
Synonymsethyl 2-fluoro-3-hydroxybenzoate
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC=C1)O)F
InChIInChI=1S/C9H9FO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2H2,1H3
InChIKeyGCYCCDMPSNIVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-fluoro-3-hydroxybenzoate: Specifications & Sourcing


Ethyl 2-fluoro-3-hydroxybenzoate (CAS 105836-28-0) is a fluorinated aromatic ester that serves as a versatile intermediate in organic synthesis and pharmaceutical research . With the molecular formula C₉H₉FO₃ and molecular weight of 184.16 g/mol, this compound features both fluorine and hydroxyl functional groups on a benzoate scaffold [1]. The unique positioning of these substituents imparts distinct reactivity profiles compared to non-fluorinated analogs or isomers with different substitution patterns [2].

Ethyl 2-fluoro-3-hydroxybenzoate: Generic Substitution Risks


Fluorinated hydroxybenzoates cannot be generically substituted due to isomer-dependent metabolic fates and physicochemical properties. The specific 2-fluoro-3-hydroxy substitution pattern dictates regioselective recognition by metabolizing enzymes [1]. For instance, studies with related 2-fluoro-4-hydroxybenzoate demonstrate that different bacterial strains (R. rhodnii 135 vs. R. opacus 557) process the same substrate with distinct regioselectivity, yielding different hydroxylated products [2]. This isomer-specific behavior underscores why procurement decisions must be based on the exact CAS number rather than class-level assumptions.

Ethyl 2-fluoro-3-hydroxybenzoate: Quantitative Evidence


LogP vs Non-Fluorinated Analog

Fluorination at the 2-position significantly alters the lipophilicity of the ethyl hydroxybenzoate scaffold. Ethyl 2-fluoro-3-hydroxybenzoate exhibits a calculated LogP of 1.708 [1], whereas its non-fluorinated analog, ethyl 3-hydroxybenzoate, has a reported LogP of approximately 2.46 [2]. The fluorine atom reduces overall lipophilicity by increasing polarity, a critical parameter for optimizing membrane permeability and solubility in drug discovery programs [3].

Lipophilicity Drug Design Physicochemical Properties

Metabolic Regioselectivity: Ortho-Fluoro Advantage

In enzymatic dioxygenation studies, methyl 2-fluorobenzoate (the 2-fluoro ortho-substituted analog) underwent metabolism to yield a single diol product with complete regioselectivity [1]. In contrast, methyl 2-chloro-, 2-bromo-, and 2-iodobenzoates each produced mixtures of regioisomers under identical conditions [2]. While direct data for the 3-hydroxy variant is not available in this study, the ortho-fluoro substitution pattern is the critical determinant of this clean metabolic outcome, suggesting ethyl 2-fluoro-3-hydroxybenzoate may exhibit similarly predictable metabolic processing compared to non-fluorinated or other halogenated analogs [3].

Metabolism Regioselectivity Enzyme Recognition

Reactivity: 2-Fluoro-3-Hydroxy Pattern

The 2-fluoro-3-hydroxy substitution pattern of ethyl 2-fluoro-3-hydroxybenzoate offers a distinct synthetic advantage over its regioisomers. The hydroxyl group at the 3-position, flanked by an electron-withdrawing fluorine at the 2-position, creates a unique electronic environment that influences the reactivity of the aromatic ring for further functionalization [1]. This specific arrangement allows for regioselective transformations that are not readily achievable with isomers such as ethyl 2-fluoro-4-hydroxybenzoate or ethyl 3-fluoro-2-hydroxybenzoate, where the relative positioning of the fluorine and hydroxyl groups yields different electronic and steric landscapes [2].

Synthetic Versatility Functional Group Tolerance Derivatization

Application Scenarios for Ethyl 2-fluoro-3-hydroxybenzoate


Lead Optimization: Balanced Lipophilicity

Ethyl 2-fluoro-3-hydroxybenzoate is the preferred scaffold for medicinal chemistry programs where a LogP reduction of approximately 0.75 units compared to non-fluorinated ethyl 3-hydroxybenzoate is desired to improve solubility and reduce non-specific binding [1]. Its calculated LogP of 1.708 indicates a more favorable balance between hydrophilicity and lipophilicity [2].

Predictable Regioselective Metabolism

Based on the demonstrated regioselective metabolism of ortho-fluorobenzoates yielding single diol products (in contrast to mixtures from chloro-, bromo-, and iodo-analogs), ethyl 2-fluoro-3-hydroxybenzoate is a superior choice for researchers studying well-characterized metabolic transformations where minimizing byproduct formation is critical [3].

Synthesis of Defined Fluorinated Intermediates

For synthetic routes requiring a 2-fluoro-3-oxygenated benzoate core, this specific isomer is non-substitutable. Its unique ortho-fluoro/meta-hydroxy arrangement provides a distinct electronic and steric environment that dictates the regiochemical outcome of further functionalization reactions, such as directed ortho-metalation or electrophilic aromatic substitution, which would proceed with different selectivity on the 2-fluoro-4-hydroxy or 3-fluoro-2-hydroxy isomers [4].

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